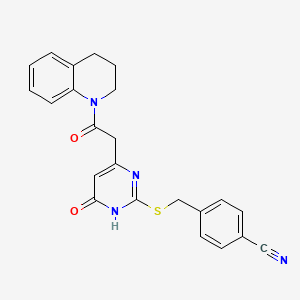
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining elements of quinoline, pyrimidine, and benzonitrile, making it a versatile candidate for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,4-dihydroquinolin-1(2H)-one: This intermediate is synthesized through the Castagnoli–Cushman reaction, which involves the condensation of an aniline derivative with a cyclic anhydride.
Synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl intermediate: This step involves the reaction of 3,4-dihydroquinolin-1(2H)-one with an appropriate alkylating agent.
Formation of 6-oxo-1,6-dihydropyrimidin-2-yl intermediate: This intermediate is synthesized through a cyclization reaction involving urea and a β-dicarbonyl compound.
Thioether formation: The final step involves the reaction of the pyrimidine intermediate with a benzonitrile derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
3,4-dihydroquinolin-2-one derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure that have similar applications in medicinal chemistry.
Uniqueness
4-(((4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzonitrile is unique due to its combined structural features of quinoline, pyrimidine, and benzonitrile, which confer distinct chemical reactivity and biological activity .
特性
IUPAC Name |
4-[[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c24-14-16-7-9-17(10-8-16)15-30-23-25-19(12-21(28)26-23)13-22(29)27-11-3-5-18-4-1-2-6-20(18)27/h1-2,4,6-10,12H,3,5,11,13,15H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVXOLKRAJEPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














